2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3-(4-methylphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2OS2/c1-12-2-5-14(6-3-12)24-19(25)18-17(8-9-26-18)23-20(24)27-11-13-4-7-15(21)16(22)10-13/h2-7,10H,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IICXQTSKSUDXSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3-(4-methylphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. The starting materials often include 3,4-dichlorobenzyl chloride, 4-methylbenzaldehyde, and thiourea. The synthetic route may involve:
Formation of the thieno[3,2-d]pyrimidin-4-one core: This step involves the cyclization of thiourea with an appropriate aldehyde under acidic or basic conditions.
Introduction of the 3,4-dichlorophenylmethylsulfanyl group: This step involves the reaction of the thieno[3,2-d]pyrimidin-4-one intermediate with 3,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the 4-methylphenyl group: This step involves the reaction of the intermediate with 4-methylbenzaldehyde under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3-(4-methylphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted thieno[3,2-d]pyrimidin-4-one derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that thienopyrimidine derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit various kinases involved in cancer progression. The specific compound under discussion has been evaluated for its ability to target cancer cell lines effectively.
- Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of related thienopyrimidines that demonstrated promising activity against breast cancer cell lines by inhibiting the PI3K/Akt pathway .
Antimicrobial Properties
Thienopyrimidine derivatives have also been explored for their antimicrobial effects. The presence of the sulfanyl group in this compound may enhance its interaction with bacterial enzymes or membranes.
- Case Study : Research has shown that similar compounds can act as effective inhibitors of bacterial growth by disrupting essential metabolic pathways .
Anti-inflammatory Effects
The compound's structural characteristics suggest potential anti-inflammatory properties. Thienopyrimidines are known to modulate inflammatory pathways, making them candidates for treating conditions such as rheumatoid arthritis and other inflammatory diseases.
- Research Insight : A review on pyrido[2,3-d]pyrimidines indicated their ability to inhibit pro-inflammatory cytokines and enzymes .
Mechanism of Action
The mechanism of action of 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3-(4-methylphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares the target compound with structurally related analogs from the evidence:
Key Observations
The thieno[2,3-d]pyrimidin-4-one core in differs in ring fusion position, which may affect electronic distribution and intermolecular interactions.
Substituent Effects: Halogenation: The 3,4-dichlorophenyl group in the target compound and enhances lipophilicity and may improve membrane permeability compared to mono-chlorinated analogs (). Electron-Withdrawing Groups: The trifluoromethyl (CF₃) group in increases electrophilicity and metabolic resistance, whereas the methoxy group in improves aqueous solubility. Steric Effects: Bulky substituents (e.g., 4-methylphenyl in the target, ethyl/methyl in ) may hinder enzymatic degradation but reduce binding pocket compatibility.
Biological Activity Trends: Pyrimidinones with dichlorophenyl groups (target, ) show reported antifungal and anticancer activity, likely due to interference with microbial cell membranes or DNA replication . Thienopyrimidinones with methoxy or methyl groups (, target) are hypothesized to target kinases or inflammatory pathways, as seen in structurally related pyrido[3,4-d]pyrimidinones ().
Contradictions and Limitations
- reports a pyrimidin-2-one derivative with dichlorophenyl groups exhibiting antifungal activity, but the thieno[3,2-d]pyrimidin-4-one core’s bioactivity remains unconfirmed in the provided data.
- Predicted properties (e.g., pKa in ) lack experimental validation, necessitating caution in direct comparisons.
Biological Activity
The compound 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3-(4-methylphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a member of the thieno[3,2-d]pyrimidine class and has been the subject of various studies focusing on its biological activities. This article synthesizes findings from multiple research efforts to provide a comprehensive overview of its biological activity, particularly its anticancer properties and enzyme inhibition.
Structural Characteristics
The compound features a thieno[3,2-d]pyrimidinone core with specific substitutions that enhance its biological activity. The presence of the (3,4-dichlorophenyl)methyl and (4-methylphenyl) groups contributes to its lipophilicity and potential interactions with biological targets.
Anticancer Activity
Research has demonstrated that thieno[3,2-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, a study reported that certain derivatives showed potent antiproliferative effects against various cancer cell lines such as SU-DHL-6 and K562. The most promising compound in this series had an IC50 value of 0.55 μM against SU-DHL-6 cells, indicating strong antitumor activity while maintaining low toxicity towards normal HEK293T cells (CC50 = 15.09 μM) .
Table 1: Antiproliferative Activity of Thieno[3,2-d]pyrimidine Derivatives
| Compound | Cell Line | IC50 (μM) | CC50 (μM) |
|---|---|---|---|
| 12e | SU-DHL-6 | 0.55 | 15.09 |
| 12e | WSU-DLCL-2 | 0.95 | - |
| 12e | K562 | 1.68 | - |
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of cell migration. For example, compound 12e was shown to significantly alter lymphoma cell morphology and induce apoptosis in a concentration-dependent manner .
Furthermore, structural modifications have been linked to enhanced binding affinity to target enzymes involved in cancer progression. For instance, compounds designed to inhibit 17β-hydroxysteroid dehydrogenase (17β-HSD) enzymes demonstrated moderate inhibitory activity (36% and 25% at 1 μM for compounds 3b and 3d respectively) . This suggests that specific substitutions can enhance biological efficacy.
Enzyme Inhibition Studies
In addition to anticancer properties, thieno[3,2-d]pyrimidines have been evaluated for their ability to inhibit various enzymes related to inflammatory pathways. A study highlighted that several derivatives inhibited cyclooxygenase (COX) enzymes significantly, with IC50 values comparable to established anti-inflammatory drugs like diclofenac .
Table 2: COX Inhibition Potency of Thieno[3,2-d]pyrimidine Derivatives
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| 3a | 6.74 | - |
| 4b | 1.10 | - |
| 4d | 6.12 | - |
Case Studies
- Antitumor Activity Against Leukemia : A case study evaluated the cytotoxic effects of thieno[3,2-d]pyrimidine derivatives on human leukemia cell lines such as HL-60 and Jurkat. The results indicated significant cytotoxicity with varying degrees of effectiveness based on structural modifications .
- Inhibition of Enzyme Activity : Another study focused on the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in cancer metabolism. Compounds derived from thieno[3,2-d]pyrimidines showed promising inhibition profiles that could be further explored for therapeutic applications .
Q & A
Q. What are the recommended methodologies for synthesizing 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3-(4-methylphenyl)thieno[3,2-d]pyrimidin-4-one?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Sulfanyl Group Introduction : Reacting thiol-containing intermediates with halogenated aromatic precursors under basic conditions (e.g., K₂CO₃ in DMF) .
- Cyclization : Utilizing microwave-assisted or thermal cyclization to form the thienopyrimidinone core .
- Purification : Chromatographic techniques (e.g., silica gel column chromatography) with eluents like ethyl acetate/hexane mixtures .
- Key Parameters : Optimize reaction time (6-12 hours) and temperature (80-120°C) to balance yield and purity .
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Sulfanyl Introduction | 3,4-Dichlorobenzyl bromide, NaSH, DMF | 60-75% | |
| Cyclization | Microwave, 100°C, 2 hours | 70-85% |
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- X-ray Crystallography : Resolve bond lengths (mean C–C = 0.005 Å) and torsion angles to validate the thienopyrimidinone core .
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., 4-methylphenyl at δ 2.3 ppm for CH₃) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 488.03) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
Advanced Research Questions
Q. What strategies are effective in optimizing reaction yields for complex thienopyrimidinone derivatives?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables like solvent polarity (DMF vs. THF), catalyst loading (e.g., Pd(OAc)₂), and temperature gradients .
- Parallel Synthesis : Screen 10-20 analogs simultaneously to identify optimal substituent combinations .
- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
Q. How should researchers address contradictions between computational predictions and experimental data in the compound's reactivity?
- Methodological Answer :
- Re-Evaluate Computational Models : Cross-validate DFT calculations (e.g., B3LYP/6-31G*) with experimental spectroscopic data (e.g., NMR coupling constants) .
- Solvent Effects : Account for solvation models (e.g., CPCM) in simulations, as polarity may shift reaction pathways .
- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O) or trapping agents (e.g., TEMPO) to identify unanticipated intermediates .
Q. What methodologies assess the environmental fate and biodegradation pathways of this compound?
- Methodological Answer :
- OECD Guidelines : Conduct ready biodegradability tests (e.g., OECD 301F) to measure mineralization rates in aqueous media .
- Metabolite Identification : Use LC-QTOF-MS to detect transformation products (e.g., sulfoxide derivatives) in soil microcosms .
- QSAR Modeling : Predict ecotoxicity endpoints (e.g., LC₅₀ for Daphnia magna) via tools like ECOSAR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
